2-Amino-4,6-dibromobenzaldehyde is an organic compound characterized by the presence of two bromine atoms and an amino group attached to a benzaldehyde structure. Its molecular formula is C7H5Br2N, and it has a molecular weight of approximately 252.93 g/mol. The compound features a benzene ring with the aldehyde functional group (-CHO) and two bromine substituents located at the 4 and 6 positions, along with an amino group (-NH2) at the 2-position. This unique arrangement contributes to its chemical reactivity and potential applications in various fields.
Currently, there is no documented information regarding the specific mechanism of action of ADBA in any biological system.
As with any new compound, it is advisable to handle ADBA with caution due to lack of extensive safety data. Here are some general safety considerations:
The presence of both electron-withdrawing bromine atoms and the electron-donating amino group in 2-Amino-4,6-dibromobenzaldehyde creates a distinctive electronic environment that influences its reactivity. The compound can undergo various chemical transformations, including:
Several methods have been developed for synthesizing 2-Amino-4,6-dibromobenzaldehyde:
2-Amino-4,6-dibromobenzaldehyde has potential applications in various fields:
Several compounds share structural similarities with 2-Amino-4,6-dibromobenzaldehyde. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-3,5-dibromobenzaldehyde | Amino group at position 2; dibrominated | Different bromination pattern compared to others |
4-Amino-3-bromobenzaldehyde | Amino group at position 4; monobrominated | Fewer halogen substitutions |
3-Amino-4-bromobenzaldehyde | Amino group at position 3; monobrominated | Different positioning of functional groups |
2-Aminobenzaldehyde | Amino group at position 2; non-brominated | Lacks halogen substituents |
The unique positioning of the amino and bromine groups in 2-Amino-4,6-dibromobenzaldehyde distinguishes it from other similar compounds, potentially influencing its reactivity and applications in synthesis and biological activity.